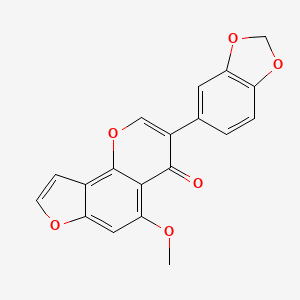
Trichloro(2-phenylethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(2-phenylethyl)stannane: is an organotin compound with the molecular formula C8H9Cl3Sn . It is a member of the organotin family, which consists of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(2-phenylethyl)stannane can be synthesized through the stannylation or C-Sn coupling reaction. One common method involves the reaction of 2-phenylethylmagnesium bromide with tin tetrachloride under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale stannylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Trichloro(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to organotin hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Trichloro(2-phenylethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds through stannylation reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Organotin compounds have shown promise in antimicrobial and anticancer applications, and this compound is being investigated for similar properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and development.
Industry: this compound is used in the production of polymers and coatings. Its unique chemical properties make it valuable in the formulation of materials with specific characteristics, such as improved durability and resistance to environmental factors.
作用機序
The mechanism by which trichloro(2-phenylethyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biological molecules, influencing their structure and function. The pathways involved in its action include:
Binding to proteins and enzymes: This can alter their activity and lead to various biological effects.
Interaction with nucleic acids: The compound can bind to DNA or RNA, affecting gene expression and cellular processes.
類似化合物との比較
Trichlorophenylstannane: Another organotin compound with similar chemical properties.
Trichloroheptylstannane: A compound with a longer alkyl chain, used in similar applications.
Trichloromethylstannane: A compound with a methyl group instead of a phenylethyl group.
Uniqueness: Trichloro(2-phenylethyl)stannane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its phenylethyl group provides additional stability and reactivity compared to other organotin compounds, making it valuable in various research and industrial applications.
特性
CAS番号 |
112475-69-1 |
|---|---|
分子式 |
C8H9Cl3Sn |
分子量 |
330.2 g/mol |
IUPAC名 |
trichloro(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3ClH.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1-2H2;3*1H;/q;;;;+3/p-3 |
InChIキー |
JZNWCOZDVFVDRX-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)CC[Sn](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


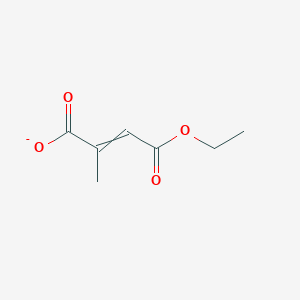
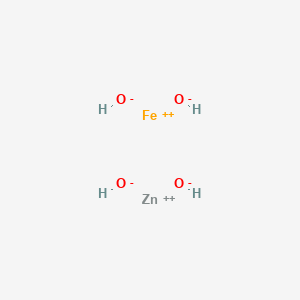

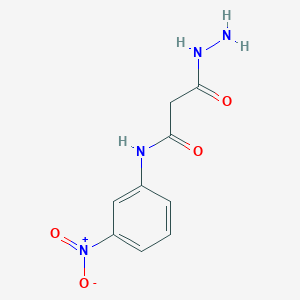
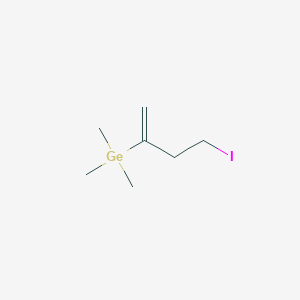
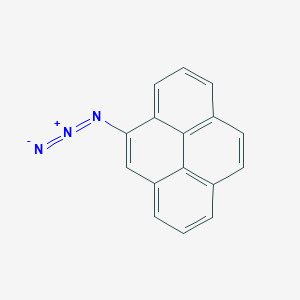
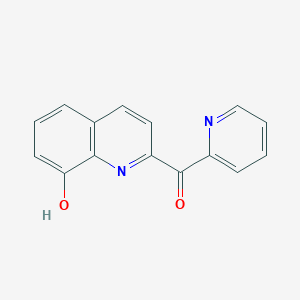
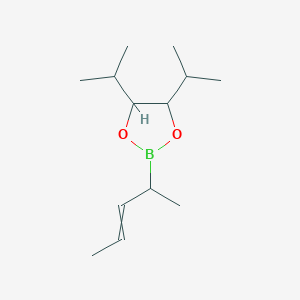
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)


